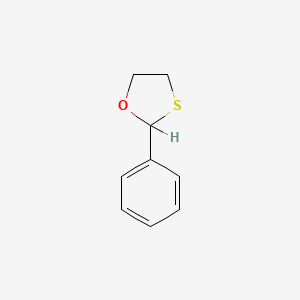

2-Phenyl-1,3-oxathiolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C9H10OS and its molecular weight is 166.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Nucleoside Analogues

One of the prominent applications of 2-Phenyl-1,3-oxathiolane is in the development of nucleoside analogues used as antiviral agents. These compounds have been shown to exhibit anti-HIV activity. For instance, 1,3-oxathiolane nucleosides such as 3TC (lamivudine) and FTC (emtricitabine) incorporate a sulfur atom in their structure, which enhances their efficacy as nucleoside reverse transcriptase inhibitors (NRTIs). These compounds compete with natural deoxynucleotides for incorporation into viral DNA, thereby inhibiting viral replication .

Anticancer Activity

Research indicates that derivatives of this compound possess cytotoxic properties against various cancer cell lines. Studies have demonstrated that certain synthesized phenoxy derivatives exhibit significant anti-proliferative effects, targeting pathways involved in tumor growth and survival. The ability to modify the phenyl group allows for the optimization of these compounds' biological activities .

Synthetic Applications

Synthesis of Olefins

this compound can undergo fragmentation reactions to produce olefins. This transformation is achieved through treatment with lithium dialkylamides, leading to the formation of lithium thiobenzoate alongside olefin products. This reaction pathway is valuable for generating alkenes from sulfur-containing heterocycles .

Ring Expansion Reactions

The compound also serves as a substrate in ring expansion reactions that facilitate the synthesis of larger sulfur-containing heterocycles. These reactions are crucial for developing complex molecular architectures that are often required in pharmaceuticals and agrochemicals .

Biochemical Applications

Fungal Biotransformation

Studies have explored the biotransformation of 1,3-oxathiolanes by fungi, which can efficiently oxidize sulfides to sulfoxides. This biocatalytic approach offers a green chemistry alternative for synthesizing oxidized derivatives of this compound, which may exhibit enhanced biological activities .

Case Study: Development of Antiviral Nucleosides

A comprehensive study highlighted the synthesis of various 1,3-oxathiolane nucleosides and their evaluation against HIV. The research demonstrated that modifications to the oxathiolane ring significantly influenced antiviral potency and selectivity towards HIV reverse transcriptase .

Case Study: Anticancer Screening

In another investigation, a series of phenoxy-substituted oxathiolanes were synthesized and screened for cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the phenyl ring led to compounds with IC50 values lower than 10 μM, showcasing their potential as lead candidates for further development in cancer therapy .

Eigenschaften

CAS-Nummer |

5721-88-0 |

|---|---|

Molekularformel |

C9H10OS |

Molekulargewicht |

166.24 g/mol |

IUPAC-Name |

2-phenyl-1,3-oxathiolane |

InChI |

InChI=1S/C9H10OS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 |

InChI-Schlüssel |

ZEBCRXPJGNVRKH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(O1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.